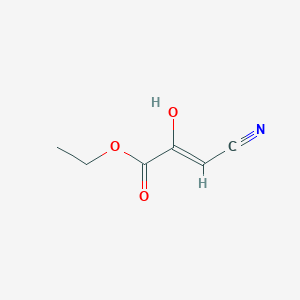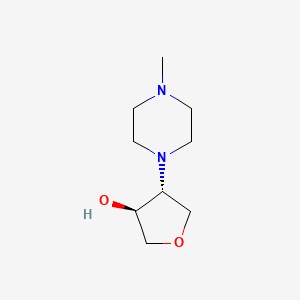
(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid: is a boronic acid derivative that features a furan ring substituted with a 2-methyl-1H-imidazol-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid typically involves the coupling of a furan derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions: (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.
Major Products Formed:
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various boronate esters and coupled products.
科学的研究の応用
Chemistry: In organic synthesis, (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows for versatile coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound’s imidazole ring is known for its biological activity, which can be exploited in the design of enzyme inhibitors or receptor modulators.
Medicine: Due to its structural features, this compound may be investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: In materials science, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable boronate esters makes it useful in the design of sensors and other functional materials .
作用機序
The mechanism by which (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid exerts its effects is primarily through its interaction with biological targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor function. The boronic acid group can form reversible covalent bonds with diols or other nucleophiles, which is useful in enzyme inhibition or sensor design .
類似化合物との比較
(5-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid: Similar structure but with a different substitution pattern on the imidazole ring.
(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic ester: An ester derivative with different reactivity and solubility properties.
(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid pinacol ester: A pinacol ester derivative used in different synthetic applications.
Uniqueness: this compound is unique due to its combination of a furan ring, an imidazole ring, and a boronic acid group. This combination allows for diverse reactivity and a wide range of applications in various fields .
特性
分子式 |
C8H9BN2O3 |
|---|---|
分子量 |
191.98 g/mol |
IUPAC名 |
[5-(2-methylimidazol-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-10-4-5-11(6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3 |
InChIキー |
RGHLGCDOHSMLSW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(O1)N2C=CN=C2C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13352033.png)

![2-(Benzo[d]thiazol-5-yl)propan-1-amine](/img/structure/B13352054.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B13352100.png)





